molecular formula C10H11FN2O B1442459 8-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one CAS No. 1333665-48-7

8-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Cat. No.: B1442459
CAS No.: 1333665-48-7
M. Wt: 194.21 g/mol
InChI Key: JBAOTJDFQDTNKM-UHFFFAOYSA-N
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Description

8-Fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a benzodiazepine derivative featuring a seven-membered diazepine ring fused to a benzene core. The compound is substituted with a fluorine atom at the 8-position and a methyl group at the 1-position (Figure 1). Benzodiazepines of this class are pharmacologically significant due to their interactions with γ-aminobutyric acid (GABAA) receptors, often serving as anxiolytics, anticonvulsants, or sedatives .

Properties

IUPAC Name

7-fluoro-5-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c1-13-9-6-7(11)2-3-8(9)12-5-4-10(13)14/h2-3,6,12H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBAOTJDFQDTNKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCNC2=C1C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a synthetic compound belonging to the benzodiazepine class, characterized by its unique structural features and biological activity. This article provides a comprehensive overview of its biological activities, including its pharmacological properties and potential therapeutic applications.

  • Molecular Formula : C10H11FN2O
  • Molecular Weight : 194.21 g/mol
  • CAS Number : 1333665-48-7

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential as an anti-cancer agent, anti-cholinesterase activity, and other pharmacological effects.

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer treatment. For instance, it has shown significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
HeLa0.046 ± 0.002
HEPG20.057 ± 0.002
MCF-7Not specified

The compound's mechanism appears to involve the inhibition of specific enzymes that are crucial for cancer cell proliferation.

Anti-cholinesterase Activity

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is another area of interest for this compound. It has been shown to exhibit promising inhibitory activity against these enzymes:

Enzyme IC50 (µM) Reference
AChE0.08 - 0.1
BChE0.067 - 0.35

These findings suggest potential applications in treating neurodegenerative diseases such as Alzheimer's.

Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in its biological activity. Modifications in the molecular structure can significantly alter its potency and selectivity:

  • Fluorine Substitution : The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to biological targets.

Case Study 1: Anticancer Efficacy

In a study examining the anticancer efficacy of various benzodiazepine derivatives, this compound demonstrated significant cytotoxicity against HeLa cells with an IC50 value of approximately 0.046μM0.046\mu M. The study suggested that the compound's mechanism involves apoptosis induction via mitochondrial pathways.

Case Study 2: Cholinesterase Inhibition

Another study focused on the anti-cholinesterase activity found that this compound exhibited strong inhibition against both AChE and BChE enzymes. This activity was measured using various concentrations leading to IC50 values ranging from 0.067μM0.067\mu M to 0.35μM0.35\mu M, indicating its potential role in treating cognitive disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzodiazepine Derivatives

Structural and Functional Insights

Role of Fluorine Substitution
  • The 8-fluoro substituent in the target compound likely reduces oxidative metabolism compared to non-fluorinated analogs, as seen in other fluorinated pharmaceuticals .
Impact of N1 Methylation
  • The N1-methyl group may reduce intermolecular hydrogen-bonding capacity compared to unsubstituted or bulkier N1 groups (e.g., 1-[(4-chlorophenyl)methyl] in ).
  • Methylation at N1 could influence pharmacokinetics by increasing lipophilicity and blood-brain barrier penetration .
Lactam Ring Conformation
  • The lactam ring in benzodiazepines adopts a puckered conformation, as demonstrated in crystal structures of analogs like 5-dichloroacetyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one. This puckering (quantified via Cremer-Pople parameters) affects molecular recognition .

Preparation Methods

Starting Materials and Reagents

Component Role Typical Solvent/Condition
3-amino-1H-quinolin-2-one Core precursor Organic solvent (e.g., toluene)
Halogenated acid derivative Provides halogen substituent Acidic medium
Methylating agent Introduces methyl group Base or acidic catalysis
Organic solvents Reaction medium Methylene chloride, ethanol, etc.
Bases Neutralization and catalysis Triethylamine, sodium carbonate

Reaction Steps

  • Cyclization : The aminoquinolinone derivative undergoes cyclization with an appropriate acid chloride or halogenated acid derivative to form the benzodiazepin-2-one ring system. This step is often conducted under reflux in organic solvents such as toluene or methylene chloride.

  • Halogenation (Fluorination) : Introduction of the fluorine atom at the 8-position can be achieved by using fluorinated precursors or electrophilic fluorination agents during or prior to cyclization.

  • Methylation : The 1-methyl group is introduced by methylation of the nitrogen atom in the benzodiazepine ring using methylating agents under controlled conditions.

  • Work-up and Purification : The reaction mixture is cooled, neutralized with bases such as sodium carbonate or bicarbonate, and extracted with organic solvents. The product is purified by crystallization or chromatography.

Reaction Conditions Summary

Step Temperature Time Atmosphere Notes
Cyclization Reflux (80-110 °C) Several hours Inert or ambient Stirring required
Halogenation Ambient to reflux Variable Controlled Use of fluorinating agents
Methylation Ambient to reflux 1-4 hours Acidic or basic Methyl iodide or dimethyl sulfate
Purification Room temperature Until crystallized Ambient Use of solvents like ethyl acetate

Research Findings and Data Analysis

  • The fluorination step is critical for the biological activity and requires selective introduction of fluorine at the 8-position without affecting other reactive sites.
  • Methylation at the nitrogen enhances lipophilicity and metabolic stability.
  • Solvent choice impacts yield and purity; chlorinated solvents like methylene chloride provide good solubility and reaction rates.
  • Acid or base catalysis is optimized to prevent side reactions such as over-alkylation or ring opening.
  • Crystallization from ethyl acetate or ethanol yields high-purity product suitable for pharmaceutical applications.

Comparative Table of Preparation Parameters

Parameter Typical Range/Condition Impact on Product
Solvent Methylene chloride, toluene, ethanol Solubility and reaction rate
Temperature Ambient to reflux (25-110 °C) Reaction kinetics and selectivity
Reaction time 1 to 12 hours Conversion and yield
pH Acidic to neutral Controls methylation and cyclization
Methylating agent Methyl iodide, dimethyl sulfate Efficiency of N-methylation
Fluorinating agent Fluorinated precursors or electrophilic fluorine Selectivity of fluorination

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
Reactant of Route 2
8-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

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